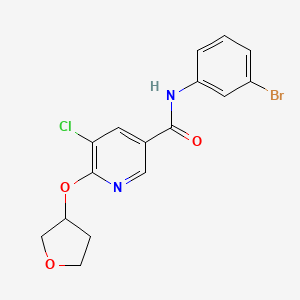
N-(3-bromophenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a nicotinamide derivative that has been synthesized using various methods. In
Scientific Research Applications
Biological Importance and Applications
Nicotinamide derivatives, including those similar to N-(3-bromophenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, have been investigated for their biological significance. Compounds within this class have demonstrated diverse biological activities, including herbicidal, pesticidal, and fungicidal properties (Jethmalani et al., 1996). This underscores their potential utility in agricultural science as environmentally friendly alternatives to traditional chemical agents.
Antimicrobial and Antiprotozoal Activities
Nicotinamide derivatives have shown promising antimicrobial activities. Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid with significant in vitro antimicrobial screening against various bacteria and fungal species, comparable to standard drugs (Patel & Shaikh, 2010). Additionally, compounds synthesized from nicotinamide precursors exhibited potent antiprotozoal activity, suggesting their application in the development of treatments for protozoan infections (Ismail et al., 2003).
Metabolic and Cellular Effects
Research on nicotinamide and its derivatives has also highlighted their impact on cellular and metabolic pathways. For instance, nicotinamide plays a crucial role in cellular bioenergetics and physiology, influencing oxidative stress and modulating pathways tied to cellular survival and death (Maiese et al., 2009). This underlines its potential in studying and treating various disorders, including diabetes and age-related diseases.
Synthesis and Chemical Applications
The synthesis of nicotinamide derivatives and their structural analysis have contributed significantly to the field of chemical research. Studies focusing on the crystal structure and properties of these compounds provide valuable insights into their chemical behavior and potential applications in designing new materials and molecules with specific functions (Yu et al., 2021).
Corrosion Inhibition
Nicotinamide and its derivatives have been explored as corrosion inhibitors, offering protection against metal corrosion in acidic environments. This application is crucial in industrial chemistry and materials science, where the longevity and integrity of metal structures are of paramount importance (Chakravarthy et al., 2014).
properties
IUPAC Name |
N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c17-11-2-1-3-12(7-11)20-15(21)10-6-14(18)16(19-8-10)23-13-4-5-22-9-13/h1-3,6-8,13H,4-5,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKFNAFUIVXTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)
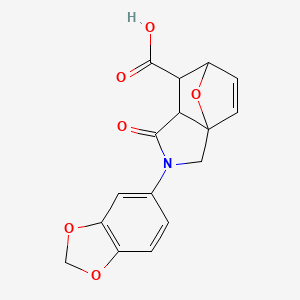
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)
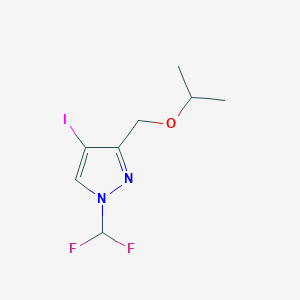
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)
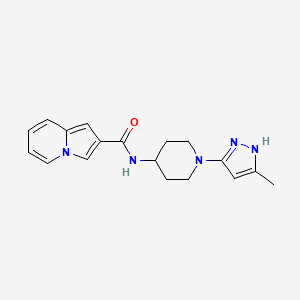


![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)
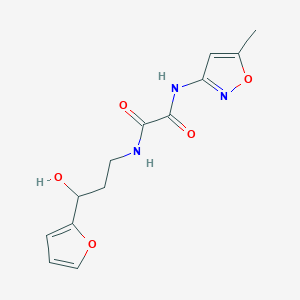
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)